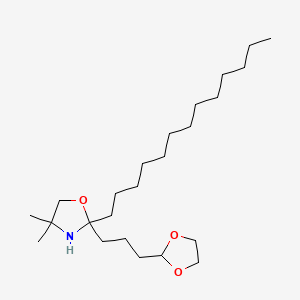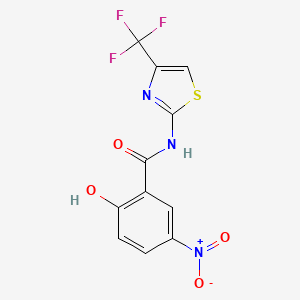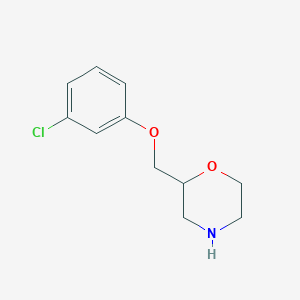
p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-glucopyranoside is a synthetic compound commonly used in biochemical research. It is a derivative of glucopyranoside, modified with nitrophenyl, acetamido, and benzoyl groups. This compound is particularly valuable in studies involving glycosidase enzymes and carbohydrate metabolism due to its structural similarity to natural glycosides .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-glucopyranoside typically involves multiple steps. The starting material is often a glucopyranoside derivative, which undergoes acylation and nitrophenylation reactions. The reaction conditions usually involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like pyridine or triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same chemical reactions but with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
化学反応の分析
Types of Reactions
p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-glucopyranoside undergoes various chemical reactions, including:
Acylation and Deacylation: The compound can undergo acylation to introduce protective groups and deacylation to remove them.
Common Reagents and Conditions
Common reagents used in these reactions include acids and bases for hydrolysis, and acylating agents like acetic anhydride for acylation. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include p-nitrophenol and various acylated derivatives of the glucopyranoside .
科学的研究の応用
p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-glucopyranoside is widely used in scientific research, particularly in:
Biochemistry: As a substrate for glycosidase enzymes, it helps in studying enzyme specificity and activity.
Carbohydrate Metabolism: It is used to investigate the metabolic pathways involving glycosides.
Glycan Synthesis: The compound is employed in the synthesis of complex oligosaccharides and glycoconjugates.
Cell Signaling: It aids in studying molecular recognition events and cell signaling pathways.
作用機序
The mechanism of action of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-glucopyranoside involves its hydrolysis by glycosidase enzymes. The acetamido and benzoyl groups are cleaved, releasing p-nitrophenol, which can be detected spectrophotometrically. This reaction helps in understanding the enzyme’s catalytic mechanism and substrate recognition .
類似化合物との比較
Similar Compounds
p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-b-D-glucopyranoside: Similar in structure but with acetyl groups instead of benzoyl groups.
p-Nitrophenyl-N-acetyl-b-D-glucosaminide: Another derivative used in glycosidase studies.
Uniqueness
p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-glucopyranoside is unique due to its benzoyl groups, which provide different steric and electronic properties compared to acetyl groups. This uniqueness makes it a valuable tool in studying specific enzyme-substrate interactions and designing enzyme inhibitors .
特性
分子式 |
C28H26N2O10 |
|---|---|
分子量 |
550.5 g/mol |
IUPAC名 |
[(2R,3S,4R,5R,6S)-5-acetamido-4-benzoyloxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C28H26N2O10/c1-17(31)29-23-25(40-27(34)19-10-6-3-7-11-19)24(32)22(16-37-26(33)18-8-4-2-5-9-18)39-28(23)38-21-14-12-20(13-15-21)30(35)36/h2-15,22-25,28,32H,16H2,1H3,(H,29,31)/t22-,23-,24-,25-,28-/m1/s1 |
InChIキー |
PGMLFNAQJLVCQA-JWJHGQTKSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


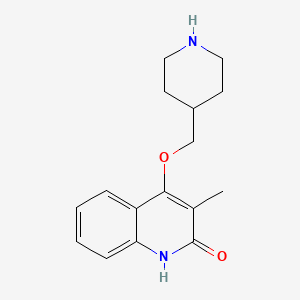
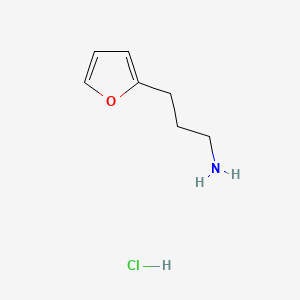
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
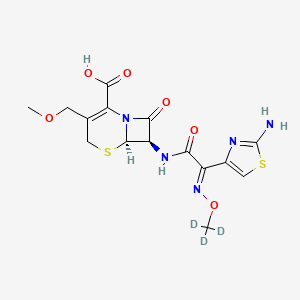
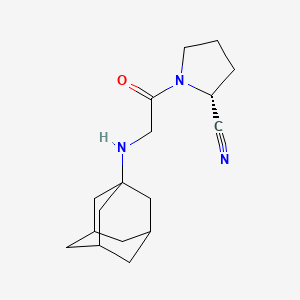
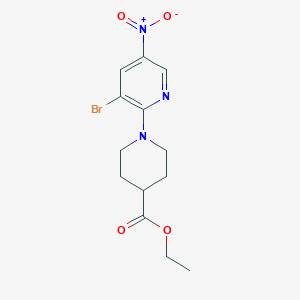
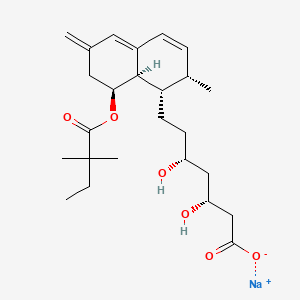
![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
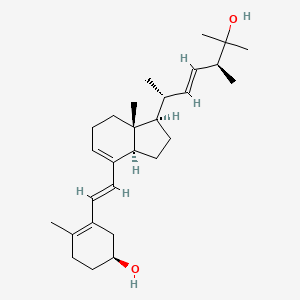
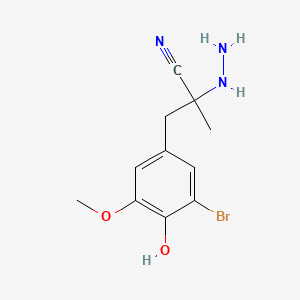
![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)
